molecular formula C11H19BClNO3 B13472620 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride

Cat. No.: B13472620
M. Wt: 259.54 g/mol
InChI Key: RNROZQIEJIYWLQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane ring attached to an oxazole ring, with two methyl groups at the 2 and 4 positions of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the dioxaborolane moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the dioxaborolane group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives and boron-containing compounds, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride involves its ability to participate in various chemical reactions due to the presence of the reactive dioxaborolane group. This group can undergo borylation, oxidation, and substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride is unique due to the presence of both an oxazole ring and a dioxaborolane group

Properties

Molecular Formula

C11H19BClNO3

Molecular Weight

259.54 g/mol

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole;hydrochloride

InChI

InChI=1S/C11H18BNO3.ClH/c1-7-9(14-8(2)13-7)12-15-10(3,4)11(5,6)16-12;/h1-6H3;1H

InChI Key

RNROZQIEJIYWLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C)C.Cl

Origin of Product

United States

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